molecular formula C12H12O2 B8658845 methyl 1-methyl-1H-indene-1-carboxylate

methyl 1-methyl-1H-indene-1-carboxylate

Cat. No. B8658845
M. Wt: 188.22 g/mol
InChI Key: BKSCJMPAQQVXRE-UHFFFAOYSA-N
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Patent
US09447090B2

Procedure details

To a solution of 3.4 g of 1-methyl-1H-indene in 136 ml of ether was added 16.2 ml of a 1.62 M n-butyllithium/hexane solution at −78° C., followed by stirring at room temperature for 30 minutes. To the reaction mixture were added 15.5 ml of tetra-iso-propyl titanate and 2.41 ml of methyl chloroformate at −78° C., followed by stirring at −78° C. for 2 hours. To the reaction mixture were added 1 M hydrochloric acid and ethyl acetate to carry out a layer separation operation, followed by drying over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to obtain 1.57 g of methyl 1-methyl-1H-indene-1-carboxylate.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.41 mL
Type
reactant
Reaction Step Three
Quantity
15.5 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.C([Li])CCC.CCCCCC.Cl[C:23]([O:25][CH3:26])=[O:24].Cl>CCOCC.CC(O)C.CC(O)C.CC(O)C.CC(O)C.[Ti].C(OCC)(=O)C>[CH3:1][C:2]1([C:23]([O:25][CH3:26])=[O:24])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1 |f:1.2,6.7.8.9.10|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1C=CC2=CC=CC=C12
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
136 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.41 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
15.5 mL
Type
catalyst
Smiles
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a layer separation operation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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